molecular formula C9H14O2 B2703185 Ethyl 2-cyclobutylidenepropanoate CAS No. 1246633-09-9

Ethyl 2-cyclobutylidenepropanoate

Cat. No. B2703185
CAS RN: 1246633-09-9
M. Wt: 154.209
InChI Key: NZSJHKLWLGZBAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyclobutylidenepropanoate is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 . It is commonly used in laboratory settings .


Molecular Structure Analysis

The molecular structure of Ethyl 2-cyclobutylidenepropanoate consists of 9 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C9H14O2/c1-3-11-9(10)7(2)8-5-4-6-8/h3-6H2,1-2H3 .


Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 2-cyclobutylidenepropanoate are not provided in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .


Physical And Chemical Properties Analysis

Ethyl 2-cyclobutylidenepropanoate is a solid substance that should be stored in a dry environment at temperatures between 2-8°C . .

Scientific Research Applications

Synthesis of Highly Functionalized 2H-pyran Derivatives

Ethyl oxo-(2-oxo-cycloalkyl)-ethanoates, presumably related to Ethyl 2-cyclobutylidenepropanoate, are utilized in reactions with triphenylphosphine and dialkyl acetylenedicarboxylates. This intramolecular Wittig reaction leads to the formation of spiro-cyclobutene derivatives. These spiro systems then undergo an electrocyclic ring-opening reaction to produce electron-deficient 1,3-dienes, which spontaneously cyclize to form 2H-pyran derivatives. This pathway illustrates the compound's role in synthesizing complex organic structures that could have applications in pharmaceuticals and materials science (Yavari & Bayat, 2003).

Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions

The compound's structure can be related to those involved in the cycloaddition of azides to alkynes, a cornerstone in the synthesis of 1H-[1,2,3]-triazoles via regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions. This process is essential for incorporating triazole units into peptide backbones or side chains, illustrating its importance in the development of novel peptide-based therapeutics and materials (Tornøe, Christensen, & Meldal, 2002).

From Tetrahydroindole to Functionalized Furan-2-one

Ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate, similar in structure to Ethyl 2-cyclobutylidenepropanoate, when treated with dichlorodicyanobenzoquinone (DDQ) in methanol, affords a sequence leading to furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene. This reaction sequence showcases the compound's potential in synthesizing furan derivatives, which are valuable in pharmaceutical chemistry and materials science (Sobenina et al., 2011).

Solubility of CO2 in Ethyl Lactate

While not directly related to Ethyl 2-cyclobutylidenepropanoate, the study on the solubility of CO2 in ethyl lactate and the phase behavior of their mixture illustrates the broader context of research where similar esters are investigated for their physical properties and potential applications in green chemistry and environmental technology (Bermejo et al., 2013).

Safety And Hazards

Ethyl 2-cyclobutylidenepropanoate is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word “Warning”. The primary hazard statement is H302, indicating that it is harmful if swallowed .

properties

IUPAC Name

ethyl 2-cyclobutylidenepropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-3-11-9(10)7(2)8-5-4-6-8/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSJHKLWLGZBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyclobutylidenepropanoate

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